molecular formula C13H22Cl2N2 B2429385 N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride CAS No. 1864056-48-3

N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride

Cat. No.: B2429385
CAS No.: 1864056-48-3
M. Wt: 277.23
InChI Key: NGXOQELUUNZVNI-UHFFFAOYSA-N
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Description

N-[1-(Aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride (CAS No: 1497196-00-5) is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . This dihydrochloride salt form enhances the compound's stability and solubility, making it more suitable for experimental handling and various research applications. The compound features a cyclopentyl ring connected to a 2-methylaniline group via an aminomethyl linker, a structural motif found in intermediates used for the synthesis of more complex molecules, particularly in medicinal chemistry research . While a specific biological mechanism for this exact compound is not fully detailed in the available literature, its core structure shares characteristics with aniline derivatives and aminomethyl cyclopentane compounds investigated for their potential as intermediates in drug discovery . The primary research value of this chemical lies in its application as a versatile building block for chemical synthesis. Researchers can utilize its functional groups—the primary amine and the aniline—to construct a diverse array of novel compounds, such as potential enzyme inhibitors . Its structural framework makes it a candidate for developing chemical probes to study biological pathways or for creating libraries of compounds in search of new therapeutic agents. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

N-[1-(aminomethyl)cyclopentyl]-2-methylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-11-6-2-3-7-12(11)15-13(10-14)8-4-5-9-13;;/h2-3,6-7,15H,4-5,8-10,14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXOQELUUNZVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2(CCCC2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction conditions, and purification methods to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride serves as a building block in organic synthesis. It is utilized in various chemical reactions, including:

  • Coupling Reactions : As a reagent in reactions such as Suzuki-Miyaura coupling.
  • Functionalization : Modifying existing compounds to enhance their properties or create new derivatives.

Biology

The compound is being investigated for its potential biological activities:

  • Enzyme Interaction : It may modulate the activity of specific enzymes, influencing metabolic pathways.
  • Receptor Binding : Potential interactions with neurotransmitter receptors suggest implications for neurological functions.

Medicine

Research is exploring the therapeutic potential of this compound:

  • Anticancer Properties : Preliminary studies indicate that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, Mannich bases have shown increased cytotoxicity compared to standard chemotherapy agents like 5-fluorouracil.
    CompoundCell LineIC50 (µM)
    Mannich Base AJurkat (human T-lymphocytes)5.2
    Mannich Base BRenca (mouse renal carcinoma)10.0
    This compoundTBDTBD
  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of Gram-positive bacteria, suggesting potential use as an antimicrobial agent.

Industry

In industrial applications, this compound is used as:

  • An intermediate in the production of other chemical compounds.
  • A component in the development of new materials with specific properties.

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of related compounds on human tumor cell lines, indicating significant cytotoxicity with low IC50 values for certain analogs.

Case Study 2: Antimicrobial Evaluation

Another study focused on antimicrobial properties, demonstrating effective inhibition against several pathogens.

Mechanism of Action

The mechanism of action of N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(aminomethyl)cyclohexyl]-2-methylaniline dihydrochloride: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    N-[1-(aminomethyl)cyclopropyl]-2-methylaniline dihydrochloride: Contains a cyclopropyl ring, leading to different chemical properties.

Uniqueness

N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H18Cl2N2
  • Molecular Weight : Approximately 241.19 g/mol

The presence of the cyclopentyl group and the amino moiety contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzymes : The compound may inhibit or modulate enzyme activity, affecting metabolic pathways.
  • Receptors : It has potential interactions with neurotransmitter receptors, which could influence neurological functions.

Ongoing research aims to elucidate the specific pathways and molecular targets involved in its action.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, Mannich bases, a class of compounds that includes this compound, have shown increased cytotoxicity against mouse renal carcinoma and human T-lymphocyte cell lines compared to standard chemotherapy agents like 5-fluorouracil .

Table 1: Cytotoxicity Data of Related Mannich Bases

CompoundCell LineIC50 (µM)Reference
Mannich Base AJurkat (human T-lymphocytes)5.2
Mannich Base BRenca (mouse renal carcinoma)10.0
This compoundTBDTBDOngoing Research

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been observed to influence nitric oxide synthase pathways, which play a crucial role in immune response modulation and vasodilation. This suggests potential applications in treating infections or inflammatory conditions.

Case Studies

  • Study on Cytotoxicity :
    A study evaluated the cytotoxic effects of various Mannich bases, including derivatives similar to this compound. The results indicated that certain derivatives exhibited IC50 values lower than 10 µM against human colon cancer cell lines, highlighting their potential as anticancer agents .
  • Mechanistic Insights :
    Another investigation focused on the mechanism of action involving the modulation of protein functions related to inflammatory cytokines (e.g., IL-1β, IL-6). The findings suggested that these compounds could serve as therapeutic agents for conditions characterized by excessive inflammation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclopentane ring functionalization, followed by amination and subsequent salt formation. Key steps:

  • Cyclopentyl precursor preparation : Use 1-aminomethylcyclopentane as a starting material, synthesized via reductive amination of cyclopentanone with methylamine .
  • Coupling with 2-methylaniline : Employ nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (e.g., Pd catalysis for C-N bond formation).
  • Dihydrochloride salt formation : Treat the free base with HCl in anhydrous ethanol, followed by recrystallization (melting point validation critical; compare to analogous compounds like naphthylethylenediamine dihydrochloride, mp 196–201°C) .
    • Data Consideration : Monitor reaction progress via TLC or HPLC. Optimize pH during salt formation to avoid over-acidification, which may degrade the cyclopentyl moiety.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Compare retention times to standards.
  • Structural confirmation :
  • NMR : 1^1H NMR should show characteristic peaks: aromatic protons (2-methylaniline, δ 6.5–7.5 ppm), cyclopentyl CH2_2 (δ 1.5–2.5 ppm), and aminomethyl (δ 3.0–3.5 ppm).
  • Mass Spectrometry : ESI-MS in positive mode should confirm [M+H]+^+ and [M+2H]2+^{2+} ions.
  • Elemental Analysis : Verify Cl^- content (~21.6% for dihydrochloride) via ion chromatography .

Advanced Research Questions

Q. How does the cyclopentyl group’s conformational flexibility impact the compound’s stability in aqueous solutions?

  • Methodological Answer :

  • Computational modeling : Use DFT (Density Functional Theory) to assess energy barriers for ring puckering and its effect on solvation.
  • Experimental stability testing : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks) with HPLC-MS to identify degradation products. Compare to structurally rigid analogs (e.g., benzene-fused amines) to isolate flexibility effects.
  • Key Insight : Cyclopentyl groups may enhance solubility but introduce hydrolytic instability at the aminomethyl bridge under acidic conditions.

Q. What strategies resolve contradictions in bioactivity data across cell-based vs. enzyme inhibition assays?

  • Methodological Answer :

  • Assay design :
  • Cell permeability : Measure intracellular compound concentration via LC-MS (e.g., in HEK293 cells). Low permeability may explain discrepancies if enzyme assays show high in vitro activity but poor cellular efficacy.
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific binding.
  • Data normalization : Account for dihydrochloride salt dissociation dynamics (e.g., pH-dependent solubility in cell media vs. buffer systems).

Additional Methodological Notes

  • Handling and Storage : Store desiccated at –20°C to prevent HCl loss and hygroscopic degradation (similar to naphthylethylenediamine dihydrochloride storage protocols) .
  • Troubleshooting : If crystallization fails during salt formation, use anti-solvents like diethyl ether and control cooling rates (<1°C/min).

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